molecular formula C3H3BrClN3 B2953461 4-Bromo-5-chloro-2-methyltriazole CAS No. 1415030-04-4

4-Bromo-5-chloro-2-methyltriazole

Cat. No. B2953461
M. Wt: 196.43
InChI Key: SCCGBZGKIQQSMY-UHFFFAOYSA-N
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Description

“4-Bromo-5-chloro-2-methyltriazole” is a chemical compound with the molecular formula C3H3BrClN3 and a molecular weight of 196.431.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Bromo-5-chloro-2-methyltriazole”. However, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, was synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization2.



Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-methyltriazole” is not explicitly mentioned in the search results. However, given its molecular formula, it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The bromo and chloro groups are likely attached to different carbon atoms in the ring, and the methyl group is likely attached to a nitrogen atom.



Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-5-chloro-2-methyltriazole” were not found in the search results. However, bromo and chloro groups are typically good leaving groups, suggesting that this compound could participate in substitution reactions. The presence of the triazole ring also suggests potential participation in reactions typical of heterocyclic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-5-chloro-2-methyltriazole” are not explicitly mentioned in the search results. However, based on its structure, it is likely to be a solid at room temperature and may have properties typical of halogenated heterocyclic compounds.


Scientific Research Applications

Corrosion Inhibition

4-Bromo-5-chloro-2-methyltriazole derivatives have been researched for their potential as corrosion inhibitors. One study explored the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces to protect against corrosion and dissolution in hydrochloric acid solutions. The effectiveness of these inhibitors was assessed through weight loss and electrochemical techniques, revealing that certain derivatives significantly increase the corrosion resistance of mild steel (Bentiss et al., 2007). Furthermore, another study focused on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its high efficiency in preventing mild steel corrosion in acidic media, highlighting the role of triazole derivatives in corrosion protection (Lagrenée et al., 2002).

Synthesis and Biological Activity

Research into 4-Bromo-5-chloro-2-methyltriazole derivatives extends into the synthesis of compounds with potential biological activities. Studies have reported the synthesis of triazole derivatives with anti-inflammatory and molluscicidal activities. These compounds show significant potential in developing new therapeutic agents (El Shehry et al., 2010). Another investigation into 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol demonstrated anti-lipase and anti-urease activities, indicating the versatility of triazole derivatives in medicinal chemistry (Bekircan et al., 2014).

Safety And Hazards

Specific safety and hazard information for “4-Bromo-5-chloro-2-methyltriazole” was not found in the search results. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe handling procedures.


Future Directions

The future directions for “4-Bromo-5-chloro-2-methyltriazole” are not specified in the search results. Its potential uses would depend on the specific properties of this compound, which could be determined through further research and experimentation.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-bromo-5-chloro-2-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCGBZGKIQQSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-methyltriazole

CAS RN

1415030-04-4
Record name 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole
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